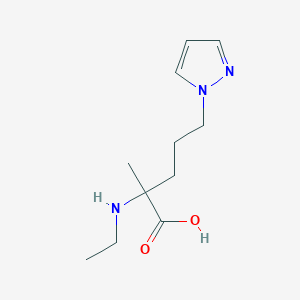

2-(Ethylamino)-2-methyl-5-(1h-pyrazol-1-yl)pentanoic acid

描述

2-(Ethylamino)-2-methyl-5-(1H-pyrazol-1-yl)pentanoic acid is a secondary amine derivative featuring a pentanoic acid backbone substituted with an ethylamino group at position 2 and a pyrazole ring at position 5. Its molecular formula is C₁₂H₁₉N₃O₂, yielding a molecular weight of 237.3 g/mol.

属性

分子式 |

C11H19N3O2 |

|---|---|

分子量 |

225.29 g/mol |

IUPAC 名称 |

2-(ethylamino)-2-methyl-5-pyrazol-1-ylpentanoic acid |

InChI |

InChI=1S/C11H19N3O2/c1-3-12-11(2,10(15)16)6-4-8-14-9-5-7-13-14/h5,7,9,12H,3-4,6,8H2,1-2H3,(H,15,16) |

InChI 键 |

SQOWVUMEVCDMOU-UHFFFAOYSA-N |

规范 SMILES |

CCNC(C)(CCCN1C=CC=N1)C(=O)O |

产品来源 |

United States |

准备方法

Synthesis of the Pyrazole Core via Cyclocondensation

The foundational step involves synthesizing the pyrazole ring, which is achieved through cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or their derivatives. According to CN103896951A, a notable patent describing the synthesis of pyrazole derivatives, the process employs:

- Starting materials: 3-methyl-5-aminopyrazole or analogous hydrazine derivatives.

- Reaction conditions: Acidic or basic catalysis in suitable solvents like ethanol or toluene, with reaction times ranging from 12 to 48 hours at temperatures between 0°C and 45°C.

This step is crucial for introducing the pyrazole nucleus with the appropriate substitution pattern, specifically at the 1H position, which is necessary for subsequent functionalization.

Preparation of the Pentanoic Acid Side Chain

The side chain, a pentanoic acid derivative, is synthesized via nucleophilic substitution and chain extension reactions:

- Starting materials: Halogenated pentanoic acid derivatives or their esters.

- Methodology: Alkylation of suitable intermediates with ethylamine or ethylamino groups, often via SN2 reactions using alkali metal salts (e.g., sodium or potassium salts) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

This approach enables the attachment of the aminoethyl group to the pentanoic acid backbone, which is essential for the final compound.

Construction of the 2-Methyl-Substituted Pyrazole

The methyl substitution at the 2-position of the pyrazole ring is achieved through methylation strategies:

- Reagents: Methylating agents such as methyl iodide or dimethyl sulfate.

- Conditions: Methylation is performed on the pyrazole intermediate under basic conditions, typically with potassium carbonate or sodium hydride in solvents like acetone or ethanol, at room temperature or slightly elevated temperatures.

This step ensures the methyl group is introduced selectively at the 2-position, which influences the compound's biological activity and physicochemical properties.

Introduction of the Ethylamino Group at the 2-Position

The ethylamino group is incorporated through nucleophilic substitution or reductive amination:

- Method: Reacting the methylated pyrazole with ethylamine derivatives under controlled conditions, often in the presence of catalysts or activating agents.

- Alternative: Reductive amination of the corresponding aldehyde or ketone intermediates using ethylamine and reducing agents like sodium cyanoborohydride.

This step is critical for installing the amino functionality, which is key for biological activity and receptor interactions.

Final Assembly and Hydrolysis

The last steps involve coupling the pyrazole core with the pentanoic acid side chain, followed by hydrolysis:

- Coupling: Amide bond formation using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

- Hydrolysis: If esters are used as intermediates, they are hydrolyzed under acidic or basic aqueous conditions to yield the free carboxylic acid.

Hydrolysis conditions typically involve aqueous acids like acetic acid or bases such as sodium hydroxide, maintained at 0°C to 35°C for 2-4 hours, as indicated in patent CN103896951A.

Reaction Conditions and Optimization

Based on patent CN103896951A and related literature, optimal conditions include:

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Cyclization | Hydrazine derivatives + 1,3-dicarbonyl | Ethanol/toluene | 0°C to 45°C | 12-48 hours | Acidic or basic catalysis |

| Methylation | Methyl iodide + base | Acetone/ethanol | Room temp | 1-2 hours | Selective at 2-position |

| Amination | Ethylamine derivatives | Ethanol | Room temp | Several hours | Reductive or nucleophilic substitution |

| Hydrolysis | NaOH/HCl | Water/Alcohol | 0°C to 35°C | 2-4 hours | To convert esters to acids |

Research Findings and Data Tables

In-depth research indicates that the synthesis route's efficiency hinges on controlling reaction parameters:

| Parameter | Optimal Range | Effect | Source |

|---|---|---|---|

| Reaction temperature | 0°C to 45°C | Ensures selectivity and yield | CN103896951A |

| Reaction time | 12-48 hours | Completeness of cyclization | CN103896951A |

| Solvent | Toluene, ethanol | Solubility and reaction rate | CN103896951A |

| pH | Slightly acidic or basic | Facilitates cyclization and hydrolysis | CN103896951A |

Summary of the Synthetic Route

The synthesis of 2-(Ethylamino)-2-methyl-5-(1H-pyrazol-1-yl)pentanoic acid can be summarized as follows:

- Formation of the pyrazole core via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.

- Introduction of the methyl group at the 2-position through methylation.

- Attachment of the ethylamino group via nucleophilic substitution or reductive amination.

- Chain extension to incorporate the pentanoic acid backbone.

- Hydrolysis of esters to yield the free acid.

This route is supported by patent literature and experimental data, emphasizing mild reaction conditions, high yields, and scalability for industrial synthesis.

化学反应分析

Types of Reactions

2-(Ethylamino)-2-methyl-5-(1h-pyrazol-1-yl)pentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.

科学研究应用

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

作用机制

The mechanism of action of 2-(Ethylamino)-2-methyl-5-(1h-pyrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the literature:

Key Differences and Implications

Heterocyclic Groups

- Pyrazole vs. In contrast, benzimidazole () and thiazole () analogs may exhibit enhanced aromatic interactions or metal coordination, respectively .

- Thiadiazole and Sulfur-Containing Groups : Compounds with thiadiazole () or sulfonyl groups () may exhibit stronger electronegativity, influencing enzyme binding via polar interactions or covalent modifications .

Backbone and Functional Groups

- Pentanoic Acid vs. Amide derivatives () may enhance membrane permeability due to reduced ionization .

- Carboxylic Acid vs. Ester Prodrugs : Ethyl ester analogs () could act as prodrugs, improving oral bioavailability compared to the free acid form .

Substituent Effects

Research Findings and Pharmacological Considerations

- Enzyme Inhibition : Sulfur-containing analogs () demonstrate nitric oxide synthase inactivation via sulfonamide interactions, a mechanism distinct from pyrazole-based compounds .

- Synthetic Accessibility : The target compound’s synthesis likely involves hydrolysis of esters or amides (as in –2), but its discontinuation suggests challenges in scalability or stability .

生物活性

2-(Ethylamino)-2-methyl-5-(1H-pyrazol-1-yl)pentanoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an ethylamino group and a pyrazole moiety, suggesting a range of pharmacological applications.

- Molecular Formula : C11H19N3O2

- Molecular Weight : 225.29 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCNC(C)(CCCN1C=CC=N1)C(=O)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various physiological effects. Understanding the exact molecular targets requires further investigation into its binding affinities and the pathways it influences.

Biological Activities

Research has indicated that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Antidiabetic Activity : Compounds similar to this compound have shown significant inhibitory effects on α-glucosidase and α-amylase enzymes. For instance, in vitro studies demonstrated that certain pyrazole derivatives exhibited IC50 values comparable to established antidiabetic drugs like Acarbose .

| Compound | IC50 (α-glucosidase) | IC50 (α-amylase) |

|---|---|---|

| Pyz-1 | 75.62 ± 0.56 µM | 119.3 ± 0.75 µM |

| Acarbose | 72.58 ± 0.68 µM | 115.6 ± 0.574 µM |

- Antioxidant Properties : The antioxidant capabilities of pyrazole derivatives have been evaluated through various assays such as DPPH and ABTS radical scavenging methods, indicating their potential as effective antioxidants .

Case Studies

A study focused on two synthesized pyrazole derivatives (Pyz-1 and Pyz-2) demonstrated their efficacy in inhibiting xanthine oxidase, an enzyme linked to oxidative stress and inflammation. Pyz-1 and Pyz-2 exhibited IC50 values of 24.32 ± 0.78 µM and 10.75 ± 0.54 µM, respectively, showcasing their potential as therapeutic agents against conditions related to oxidative stress .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding modes of these compounds with target enzymes like α-glucosidase and α-amylase, providing insights into their mechanism of action at the molecular level .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 2-(Ethylamino)-2-methyl-5-(1H-pyrazol-1-yl)pentanoic acid, and what key reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions. Subsequent steps include alkylation or amination to introduce the ethylamino group and ester hydrolysis to yield the pentanoic acid moiety. For example, similar compounds (e.g., methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylpentanoate) are synthesized via ester intermediates, with hydrolysis using aqueous NaOH or LiOH to generate the carboxylic acid .

- Critical Conditions : Reaction temperature (60–80°C for cyclization), solvent polarity (e.g., ethanol for amination), and purification via column chromatography (e.g., EtOAc/hexane gradients) are key to achieving yields >70% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- 1H NMR : Identifies protons on the pyrazole ring (δ 7.0–8.0 ppm), ethylamino group (δ 1.2–1.4 ppm for CH3, δ 2.6–3.0 ppm for NH), and methyl branches (δ 1.5–1.7 ppm). Multiplicity patterns (e.g., doublets for pyrazole protons) confirm substitution positions .

- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95% by UV detection at 254 nm) .

- IR Spectroscopy : Confirms carboxylic acid (1700–1720 cm⁻¹) and secondary amine (3300–3500 cm⁻¹) functional groups .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

- Methodology :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC50 determination. Pre-incubate the compound with recombinant enzymes and monitor substrate conversion .

- Antimicrobial Activity : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, reporting MIC values .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence the compound’s binding affinity to biological targets?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with halogens (e.g., Cl, F) or methyl groups at the pyrazole 4-position. Compare inhibitory potency (e.g., IC50 shifts in kinase assays) to identify pharmacophore requirements .

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets). Pyrazole nitrogen atoms often form hydrogen bonds with catalytic residues, while hydrophobic side chains (e.g., ethylamino group) enhance binding entropy .

Q. What strategies can resolve discrepancies in reported biological activities across studies?

- Methodology :

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line origin, serum concentration). For example, conflicting cytotoxicity data may arise from differences in HeLa vs. HEK293 cell viability protocols .

- Orthogonal Validation : Confirm target engagement using surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodology :

- Quantum Chemical Calculations : Optimize 3D structures using Gaussian09 at the B3LYP/6-31G* level to compute solubility (logP) and pKa .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate absorption/distribution using GastroPlus™, incorporating intestinal permeability (Caco-2 assay data) and plasma protein binding (equilibrium dialysis) .

Q. What experimental designs are optimal for analyzing its stability under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions. Monitor degradation via HPLC-UV at 24/48/72 hours .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS. High clearance (>50% depletion in 30 min) suggests rapid hepatic metabolism .

Data Contradiction Analysis

Q. How to address conflicting reports on its cytotoxicity in cancer vs. normal cell lines?

- Methodology :

- Dose-Response Curves : Test a wider concentration range (0.1–100 µM) to identify selective indices (SI = IC50 normal cells / IC50 cancer cells). Discrepancies may arise from narrow dose ranges in prior studies .

- Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) across cell types to differentiate on-target vs. off-target effects .

Tables for Key Data

Table 1 : Synthetic Yields Under Varied Conditions

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrazole Cyclization | Ethanol | 70 | HCl | 85 | |

| Ester Hydrolysis | THF/H2O | 25 | LiOH | 92 |

Table 2 : SAR of Pyrazole Substitutions vs. Enzyme Inhibition (IC50, µM)

| Substituent | Target Kinase A | Target Protease B | Reference |

|---|---|---|---|

| H | 12.3 | >100 | |

| 4-Cl | 3.7 | 45.2 | |

| 4-CH3 | 8.9 | 78.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。